![molecular formula C5H10OS B1422650 [1-(Methylsulfanyl)cyclopropyl]methanol CAS No. 1780829-39-1](/img/structure/B1422650.png)
[1-(Methylsulfanyl)cyclopropyl]methanol
Übersicht
Beschreibung
[1-(Methylsulfanyl)cyclopropyl]methanol: is an organic compound with the molecular formula C5H10OS and a molecular weight of 118.2 g/mol It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfanyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of cyclopropylmethanol with methylthiol in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
Industrial production of [1-(Methylsulfanyl)cyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Methylsulfanyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form cyclopropylmethanol by removing the methylsulfanyl group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, ether as solvent, temperatures around 0-25°C.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide, temperatures around 0-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropylmethanol.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, [1-(Methylsulfanyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules
Biology:
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine:
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases. Preclinical studies focus on its efficacy, toxicity, and mechanism of action.
Industry:
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of [1-(Methylsulfanyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanol: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.
Methylthiomethanol: Contains a methylsulfanyl group but lacks the cyclopropyl ring, resulting in different chemical properties.
Cyclopropylmethyl sulfide: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness:
[1-(Methylsulfanyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring, methylsulfanyl group, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Eigenschaften
IUPAC Name |
(1-methylsulfanylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLIDJMENUEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


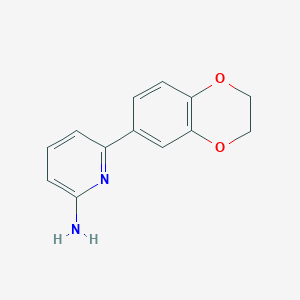
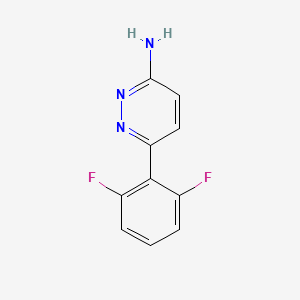

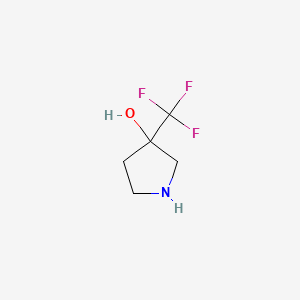

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
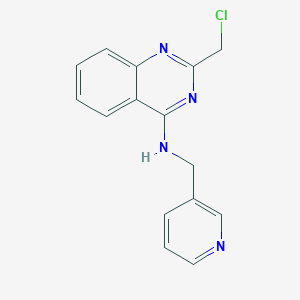
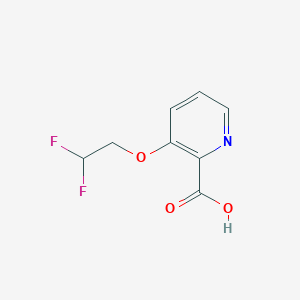
![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
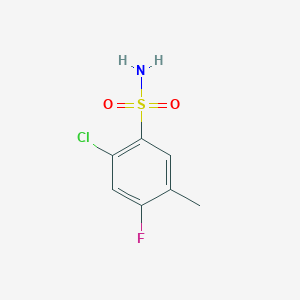
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)
![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
